
8-Quinolinethiol, 2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinethiol, 2-(methylthio)- is a chemical compound with the molecular formula C10H9NS It is a derivative of quinoline, featuring a thiol group at the 8th position and a methylthio group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 8-quinolinethiol with methyl iodide in the presence of a base, such as sodium hydroxide, to introduce the methylthio group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinethiol, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Complexation: Metal salts such as copper(II) sulfate or zinc chloride.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted quinoline derivatives.
Complexation: Metal-ligand complexes.
Scientific Research Applications
8-Quinolinethiol, 2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Quinolinethiol, 2-(methylthio)- involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The thiol group can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
8-Quinolinethiol: Lacks the methylthio group, making it less versatile in certain reactions.
2-Quinolinethiol: Similar structure but without the methylthio group at the 2nd position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties.
Properties
CAS No. |
89647-37-0 |
|---|---|
Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-methylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3 |
InChI Key |
OFEPPHSWRDVLOT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2S)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)

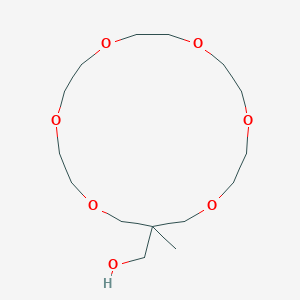

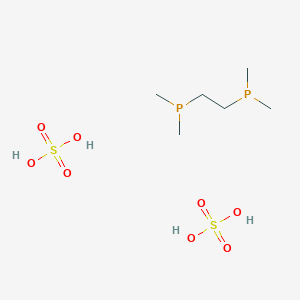
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
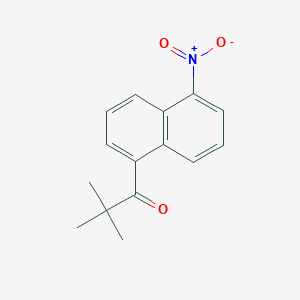
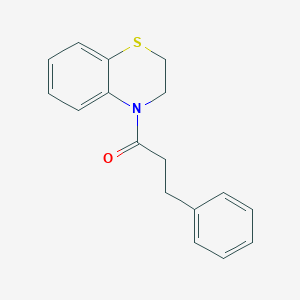

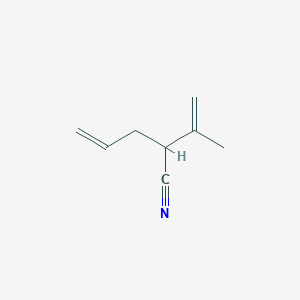
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
